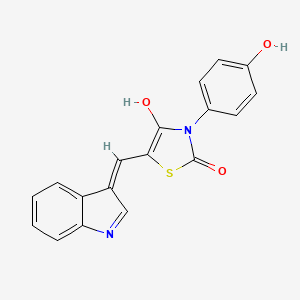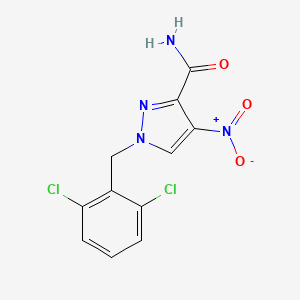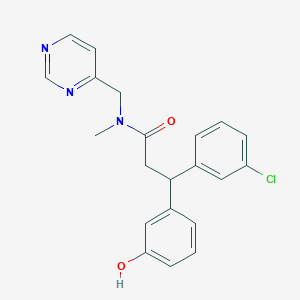
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione, also known as HITTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiazolidinediones, which are known for their antidiabetic and anti-inflammatory properties. HITTD has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by modulating various signaling pathways involved in cancer cell growth, glucose metabolism, and inflammation. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. This compound has also been shown to increase the expression of glucose transporter 4 (GLUT4) in skeletal muscle cells, leading to improved glucose uptake and utilization. Additionally, it has been found to reduce oxidative stress and inflammation by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it suitable for large-scale production. It has also been shown to exhibit potent anticancer and antidiabetic effects, making it a potential candidate for the development of new drugs. However, there are also some limitations to its use. This compound has poor solubility in water, which can make it challenging to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of new drugs based on this compound. Its potent anticancer and antidiabetic effects make it a promising candidate for drug development. Another area of interest is the elucidation of its mechanism of action. A better understanding of how this compound modulates various signaling pathways could lead to the development of more effective drugs. Additionally, the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity could further advance the field of this compound research.
合成法
The synthesis of 3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-hydroxybenzaldehyde and indole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then treated with acetic anhydride to obtain this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
3-(4-hydroxyphenyl)-5-(1H-indol-3-ylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-hydroxy-3-(4-hydroxyphenyl)-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c21-13-7-5-12(6-8-13)20-17(22)16(24-18(20)23)9-11-10-19-15-4-2-1-3-14(11)15/h1-10,21-22H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCXRMRUVJJEO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)S3)C4=CC=C(C=C4)O)O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)S3)C4=CC=C(C=C4)O)O)/C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)

![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)

![1-tert-butyl-4-(5-chloro-2-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6024646.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-[4-(1-acetyl-4-piperidinyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6024662.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}ethanesulfonamide](/img/structure/B6024682.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6024686.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024690.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
